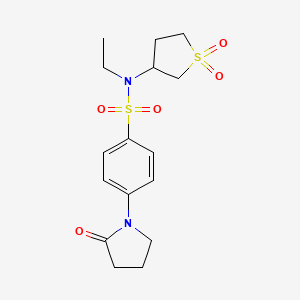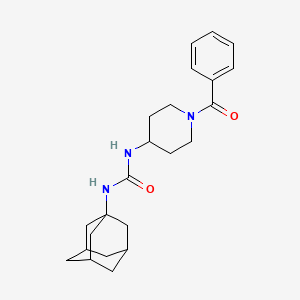
1-(4-methoxyphenyl)-3-(4-methylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-3-(4-methylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound has gained significant attention in scientific research due to its diverse range of biological and pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-(4-methoxyphenyl)-3-(4-methylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed that the compound exerts its pharmacological effects by interacting with various targets in the body, including neurotransmitter receptors, ion channels, and enzymes. For example, it has been shown to bind to the GABA-A receptor and enhance its activity, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-(4-methylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-methoxyphenyl)-3-(4-methylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole in lab experiments is its diverse range of biological and pharmacological properties. This makes it a useful tool for investigating various disease states and potential therapeutic targets. However, one limitation of using this compound is its relatively low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on 1-(4-methoxyphenyl)-3-(4-methylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole. One direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anticancer properties and its potential use in cancer therapy. Additionally, further research is needed to elucidate the exact mechanism of action of the compound and its interaction with various targets in the body.
Synthesis Methods
The synthesis of 1-(4-methoxyphenyl)-3-(4-methylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole can be achieved through several methods. One of the most commonly used methods is the condensation reaction of 4-methoxybenzaldehyde, 4-methylacetophenone, and 2-thiophenecarboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, and the product is obtained in good yield and purity.
Scientific Research Applications
1-(4-methoxyphenyl)-3-(4-methylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its various biological and pharmacological properties. It has been shown to possess anti-inflammatory, analgesic, anticonvulsant, antidepressant, and anticancer activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-15-5-7-16(8-6-15)19-14-20(21-4-3-13-25-21)23(22-19)17-9-11-18(24-2)12-10-17/h3-13,20H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVLFGNAXMUFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B5030611.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide](/img/structure/B5030629.png)
![4'-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate](/img/structure/B5030631.png)
![4-(2-methylphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5030644.png)
![methyl 4-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5030646.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030657.png)
![N-{2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5030660.png)
![N-[4-(2-amino-3-cyano-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B5030663.png)
![2-{[3-(2-ethoxyphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5030664.png)
![1-allyl-3-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]pyridinium iodide](/img/structure/B5030668.png)
![1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B5030695.png)
![N-[bis(4-fluorophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide](/img/structure/B5030697.png)